molecular formula C22H29N3O4S2 B6503807 N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro[1]benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide CAS No. 865656-82-2

N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro[1]benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide

Cat. No.: B6503807
CAS No.: 865656-82-2
M. Wt: 463.6 g/mol
InChI Key: LYEIZGONSNYVMG-UHFFFAOYSA-N
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Description

N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro[1]benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidinone core fused with a thioxo group and substituted with a diethoxypropyl-pentanamide side chain. This structure combines a bicyclic aromatic system with sulfur and oxygen heteroatoms, which are common in bioactive molecules due to their electronic and steric properties.

Properties

IUPAC Name

N-(3,3-diethoxypropyl)-5-(4-oxo-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S2/c1-3-28-18(29-4-2)12-13-23-17(26)11-7-8-14-25-21(27)20-19(24-22(25)30)15-9-5-6-10-16(15)31-20/h5-6,9-10,18H,3-4,7-8,11-14H2,1-2H3,(H,23,26)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEIZGONSNYVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCNC(=O)CCCCN1C(=O)C2=C(C3=CC=CC=C3S2)NC1=S)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the benzothieno pyrimidine core. Commonly used reagents include sulfur and nitrogen sources, along with suitable catalysts.

    Introduction of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, where a sulfur source is reacted with the benzothieno pyrimidine intermediate under controlled conditions.

    Attachment of the Diethoxypropyl Side Chain: The diethoxypropyl side chain is introduced via an alkylation reaction, where the appropriate alkylating agent is reacted with the intermediate compound.

    Final Coupling Reaction: The final step involves coupling the intermediate with a pentanamide derivative to form the desired compound.

Industrial Production Methods

Industrial production of N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the thioxo group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxypropyl side chain can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.

    Interact with Receptors: The compound can bind to cellular receptors, triggering a cascade of intracellular signaling events.

    Modulate Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its benzothieno-pyrimidinone scaffold and functionalized side chain. Below is a comparative analysis with structurally or functionally related compounds from the evidence:

Core Heterocyclic Systems

  • Benzothieno[3,2-d]pyrimidinone vs. Benzoxazinones (): The benzothieno-pyrimidinone core shares similarities with the benzo[b][1,4]oxazin-3(4H)-one system in terms of fused bicyclic architecture.
  • Pyrimidinone Derivatives (): Compounds like (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide (5b) feature pyrimidinone-like moieties but lack the fused thiophene ring. The thioxo group in the target compound may confer distinct redox properties and hydrogen-bonding capabilities .

Side-Chain Functionalization

  • Alkylamide Substituents () :
    A series of sulfonamide derivatives (5a–5d) with varying alkyl chains (butyramide to heptanamide) were synthesized. Increasing chain length correlated with reduced melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C) and altered yields (45–51%), suggesting that the diethoxypropyl-pentanamide chain in the target compound may balance lipophilicity and solubility .
Compound Alkyl Chain Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR δ)
5a Butyramide 51.0 180–182 10.28 (s, NH), 0.91 (t, CH3)
5b Pentanamide 45.4 174–176 10.28 (s, NH), 0.89 (t, CH3)
5c Hexanamide 48.3 142–143 10.24 (s, NH), 0.86 (m, CH3)
5d Heptanamide 45.4 143–144 10.26 (s, NH), 0.86 (m, CH3)
  • Diethoxypropyl Group :
    The 3,3-diethoxypropyl moiety introduces ether functionalities, which are absent in compounds. This group may enhance metabolic stability or modulate steric interactions in biological systems compared to simpler alkyl chains .

Research Implications and Gaps

Bioactivity Potential: Thioxo and sulfur-containing heterocycles (e.g., thieno-pyrimidinones) often exhibit antimicrobial or kinase inhibitory activity, warranting further investigation .

Synthetic Optimization : Side-chain modifications (e.g., diethoxypropyl vs. linear alkyl groups) could refine solubility and target selectivity .

Structural Uniqueness: The fused thiophene-pyrimidine system distinguishes it from oxygen-dominated analogs, offering novel electronic profiles for drug design .

Future studies should prioritize synthesis, crystallography, and bioassays to validate these hypotheses.

Biological Activity

N-(3,3-diethoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activities, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a thienopyrimidine core, which is known for its diverse biological activities. The molecular formula is C18H26N4O3SC_{18}H_{26}N_4O_3S, and it possesses several functional groups that contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with thienopyrimidine moieties often exhibit anticancer properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's structure suggests potential interactions with key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR) and various protein kinases .

Table 1: Summary of Anticancer Activities of Thienopyrimidine Derivatives

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerInhibition of DHFR
Compound BLung CancerTyrosine kinase inhibition
N-(3,3-diethoxypropyl)-5-(...)VariousPotential enzyme inhibition

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thienopyrimidine derivatives have been reported to possess antibacterial and antifungal activities. The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Case Study: Antimicrobial Efficacy
In a comparative study of several thienopyrimidine derivatives, N-(3,3-diethoxypropyl)-5-(...) demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum efficacy that warrants further investigation.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that thienopyrimidine derivatives can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or by reducing pro-inflammatory cytokine production .

Table 2: Anti-inflammatory Effects of Related Compounds

CompoundInflammatory ModelEffect ObservedReference
Compound CCarrageenan-induced edemaReduced swelling
N-(3,3-diethoxypropyl)-5-(...)TBDTBD

The biological activity of N-(3,3-diethoxypropyl)-5-(...) can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Receptor Modulation : It could potentially modulate receptors involved in inflammatory responses.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

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